
Lycoricidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lycoricidine is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genus Lycoris. This compound is known for its diverse biological activities, including anticancer, antiviral, and antibacterial properties. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Lycoricidine has been extensively studied for its scientific research applications in various fields:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of lycoricidine involves several steps, starting from readily available starting materials. One notable synthetic route includes the dearomatization of bromobenzene using arenophile-mediated dihydroxylation. This process is followed by transpositive Suzuki coupling and cycloreversion to obtain a key biaryl dihydrodiol intermediate. The intermediate is then converted to this compound through site-selective syn-1,4-hydroxyamination and deprotection .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic methodologies and the development of more efficient reaction conditions may pave the way for scalable production in the future.
Análisis De Reacciones Químicas
Types of Reactions
Lycoricidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include bromobenzene, arenophiles, and Suzuki coupling reagents. The reaction conditions typically involve mild temperatures and specific catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from the reactions involving this compound include its derivatives, such as narciclasine and pancratistatin. These derivatives exhibit similar biological activities and are often studied alongside this compound for their therapeutic potential .
Mecanismo De Acción
Lycoricidine exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction. Additionally, this compound can induce autophagy, a process that helps in the degradation of damaged cellular components. These mechanisms contribute to its anticancer properties .
Comparación Con Compuestos Similares
Lycoricidine is structurally related to other alkaloids from the Amaryllidaceae family, such as narciclasine, 7-deoxypancratistatin, and pancratistatin. These compounds share similar biological activities, including anticancer and antiviral properties. this compound is unique due to its specific molecular structure and the distinct pathways it targets in cancer cells .
List of Similar Compounds
- Narciclasine
- 7-Deoxypancratistatin
- Pancratistatin
This compound’s uniqueness lies in its ability to induce both apoptosis and autophagy, making it a versatile compound for therapeutic applications.
Propiedades
Número CAS |
19622-83-4 |
|---|---|
Fórmula molecular |
C14H13NO6 |
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
2,3,4-trihydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |
InChI |
InChI=1S/C14H13NO6/c16-8-1-6-5-2-9-10(21-4-20-9)3-7(5)14(19)15-11(6)13(18)12(8)17/h1-3,8,11-13,16-18H,4H2,(H,15,19) |
Clave InChI |
YYDLFVZOIDOGSO-UHFFFAOYSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O |
| 19622-83-4 | |
Sinónimos |
lycoricidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


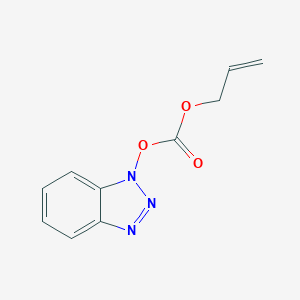
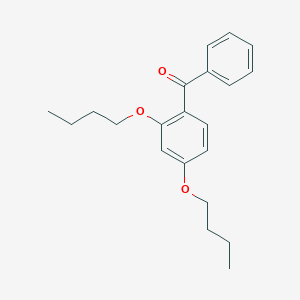

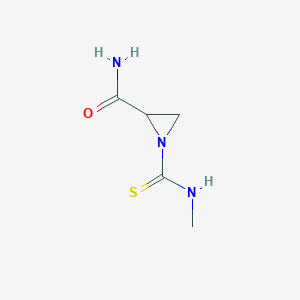

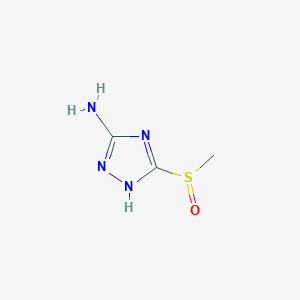

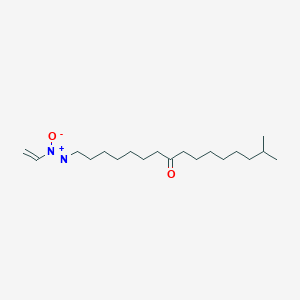



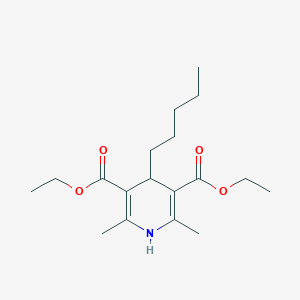
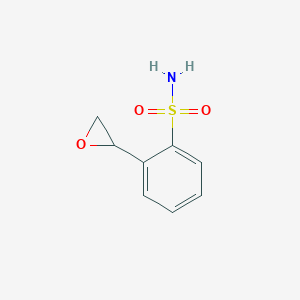
![3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B35415.png)
